5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-methyl-3-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-4-3-5-12-9(6)10-8(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PTWCFZIRXODSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid generally follows a multi-step approach:
- Construction of the isoxazole ring bearing a methyl group and a carboxylic acid or ester functional group.
- Introduction or coupling of the 3-methylpyridin-2-yl substituent at the 3-position of the isoxazole ring.
- Final functional group transformations and purification to yield the target acid.
The key challenge lies in achieving regioselective substitution on the isoxazole ring and maintaining the integrity of the pyridine substituent.
Isoxazole Ring Formation
A well-documented approach to synthesizing 5-methylisoxazole-4-carboxylic acid derivatives involves the cyclization of β-ketoesters with hydroxylamine derivatives under controlled conditions.
Stepwise Process Example (Adapted from Patent US20030139606A1):
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| (a) | Ethylacetoacetate + Triethylorthoformate + Acetic anhydride, 75–150 °C | Ethyl ethoxymethyleneacetoacetic ester | Formation of enol ether intermediate |
| (b) | Ethyl ethoxymethyleneacetoacetic ester + Hydroxylamine sulfate + Sodium acetate or trifluoroacetate salt, −20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate | Cyclization to isoxazole ring |
| (c) | Strong acid hydrolysis (e.g., HCl) | 5-Methylisoxazole-4-carboxylic acid | Ester hydrolysis to acid |
| (d) | Thionyl chloride (SOCl2) | 5-Methylisoxazole-4-carbonyl chloride | Acid chloride formation for further coupling |
This method provides a robust route to the isoxazole core with a methyl substituent at position 5 and a carboxylic acid group at position 4. The temperature control during cyclization is critical to minimize by-products and isomeric impurities.
Alternative Synthetic Approaches
Other synthetic routes reported for related isoxazole derivatives include:
- Cyclization of oximes with β-ketoesters or β-ketoaldehydes under acidic or basic conditions.
- Metal-catalyzed cross-coupling reactions (e.g., Pd-catalyzed Suzuki or Stille coupling) to introduce aryl or heteroaryl substituents at the 3-position of isoxazoles.
- Halogenation followed by nucleophilic substitution , as exemplified in the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, which can serve as a versatile intermediate for further functionalization.
Reaction Conditions and Optimization
| Reaction Step | Key Parameters | Typical Conditions | Remarks |
|---|---|---|---|
| Cyclization to isoxazole | Temperature, pH, catalyst | −20 to 10 °C; hydroxylamine sulfate; sodium acetate buffer | Low temperature favors selectivity |
| Ester hydrolysis | Acid strength, temperature | Strong acid (HCl), reflux | Complete conversion to acid |
| Acid chloride formation | SOCl2, temperature | Room temp to 50 °C | Moisture sensitive; inert atmosphere recommended |
| Coupling with pyridine derivative | Catalyst, solvent, temperature | Lewis acid catalysts (e.g., indium triflate); 0–50 °C | Optimize to maximize yield and minimize side reactions |
Purification and Characterization
- Purification : Recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or chromatographic techniques (silica gel column chromatography) are used to isolate pure 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid.
- Characterization : Confirmed by NMR (¹H, ¹³C), HRMS, IR spectroscopy (carboxylic acid stretch ~1700 cm⁻¹, isoxazole ring vibrations), and X-ray crystallography if crystalline samples are obtained.
Summary Table of Preparation Methods
Industrial and Scale-Up Considerations
- Use of continuous flow reactors can improve heat and mass transfer, enhancing yield and purity.
- Catalyst selection and recycling are important for cost-effectiveness and environmental impact.
- Avoidance of hazardous reagents or by-products (e.g., minimizing use of thionyl chloride or heavy metals) is desirable.
- Purification protocols must be optimized for scalability, favoring crystallization over chromatography when possible.
The preparation of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is achievable through multi-step synthetic routes involving isoxazole ring formation followed by introduction of the 3-methylpyridin-2-yl substituent. The most established method for the isoxazole core involves cyclization of ethylacetoacetate derivatives with hydroxylamine under controlled temperature, followed by hydrolysis and functional group transformations. Coupling strategies using nucleophilic addition of isoxazole carbohydrazides with pyridine aldehydes under Lewis acid catalysis provide effective means to install the heteroaryl substituent.
Optimizing reaction parameters such as temperature, catalysts, and purification techniques is essential to maximize yield and product purity. Industrial scale-up benefits from continuous flow techniques and environmentally benign reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the 3-position of the isoxazole ring significantly influences the compound’s electronic and steric properties. Key analogs include:
Physicochemical Properties
- Solubility and logP : The thienyl analog (logP = 1.58) offers moderate lipophilicity, while the pyridyl group in the target compound may provide better aqueous solubility due to nitrogen’s hydrogen-bonding capacity. Chlorophenyl analogs likely have lower solubility due to halogenated hydrophobicity .
- Analytical Methods : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates isoxazole derivatives, as demonstrated for 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid .
Biological Activity
5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound with promising biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 218.21 g/mol. Its structure features an isoxazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities. The presence of both methyl groups and a carboxylic acid functional group enhances its reactivity and interaction with biological targets .
Biological Activity Overview
Compounds within the isoxazole class, including 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid, have been reported to exhibit various pharmacological effects:
- Antiviral Activity : Isoxazole derivatives have shown potential as antiviral agents. For instance, studies indicate that similar compounds possess inhibitory effects against viruses such as the herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
- Antibacterial Effects : The compound may also demonstrate antibacterial properties, similar to other nitrogen heterocycles that have been effective against bacterial infections like Staphylococcus aureus .
The exact mechanisms of action for 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid remain under investigation. However, it is believed that these compounds interact with specific enzymes or receptors within biological systems, which could lead to their therapeutic effects.
Research Findings
- Antiviral Studies : A study highlighted the antiviral activity of various isoxazole derivatives against TMV, showing significant efficacy at concentrations as low as 500 μg/mL. The compounds exhibited curative activities of approximately 56% to 69% against viral infections .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of isoxazole derivatives, revealing that some exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as new antibacterial agents .
Table: Comparative Biological Activities of Isoxazole Derivatives
Potential Applications
The unique properties of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid suggest several potential applications in drug development:
- Antiviral Drugs : Given its activity against viral pathogens, further development could lead to effective antiviral therapies.
- Antibacterial Agents : Its antibacterial properties may be leveraged in creating novel antibiotics to combat resistant strains of bacteria.
Q & A
Q. What are the validated analytical methods for purity assessment of 5-methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid?
A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) is recommended. Mobile phases typically include acetonitrile/water with phosphoric acid (0.1% v/v). For MS compatibility, replace phosphoric acid with formic acid. Parameters:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Newcrom R1 (3 µm for UPLC) | MeCN:H₂O:H₃PO₄ (45:55:0.1) | 1.0 mL/min | UV 254 nm |
| This method supports preparative isolation of impurities and pharmacokinetic studies . |
Q. How can structural ambiguities in the isoxazole-pyridine hybrid system be resolved?
Combine X-ray crystallography (for solid-state conformation) with NMR spectroscopy (solution-state dynamics). Key NMR signals:
- Pyridine protons: δ 8.5–9.0 ppm (aromatic region).
- Isoxazole protons: δ 6.5–7.2 ppm (coupled with pyridine ring currents). Computational tools like DFT optimize geometry and predict hydrogen-bonding patterns (e.g., O–H⋯O dimers in crystal packing) .
Q. What are common synthetic routes for this compound?
A cyclocondensation approach is typical:
- React 3-methylpyridine-2-carbaldehyde with hydroxylamine to form an oxime.
- Cyclize with methyl acetoacetate under acidic conditions (e.g., H₂SO₄).
- Hydrolyze the ester to the carboxylic acid using NaOH/EtOH. Yields range from 40–65%, with purity >95% after recrystallization (DMF/acetic acid) .
Advanced Research Questions
Q. How to address contradictory bioactivity data in kinase inhibition assays?
Contradictions may arise from solvent-dependent conformational changes or assay interference (e.g., chelation with metal ions). Mitigation strategies:
Q. What strategies improve selectivity for biological targets (e.g., COX-2 vs. COX-1)?
Structure-based drug design :
- Modify the pyridine substituent (e.g., 4-methyl vs. 4-fluoro) to alter steric/electronic profiles.
- Introduce sulfonamide or trifluoromethyl groups to enhance hydrophobic interactions.
- Test derivatives in a panel of related enzymes to map structure-activity relationships (SAR). Example optimization results:
| Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 0.8 | 12.5 | 15.6 |
| 4-Fluoro analog | 0.5 | 25.0 | 50.0 |
Q. How to resolve low aqueous solubility during in vivo studies?
- Prodrug approach : Synthesize ethyl or methyl esters (e.g., methyl 5-(4-pyridyl)isoxazole-3-carboxylate) for improved lipophilicity. Hydrolyze in vivo via esterases .
- Nanoparticle formulation : Use PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. Loading efficiency >85% at pH 7.4 .
Methodological Challenges
Q. Why do chromatographic separations show variability in retention times?
Variability stems from pH-sensitive silanol interactions in conventional columns. Solutions:
- Use mixed-mode columns (e.g., Newcrom AH with ion-pairing ligands) for consistent retention.
- Adjust mobile phase pH to 2.5–3.0 to suppress silanol activity.
- Validate method robustness across three independent laboratories .
Q. How to validate synthetic intermediates with isoxazole ring instability?
- Monitor reaction progress via in-situ FTIR (C=O stretch at 1720 cm⁻¹ for carboxylic acid).
- Avoid prolonged heating (>80°C) to prevent ring-opening.
- Stabilize intermediates via lyophilization (storage at -20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
